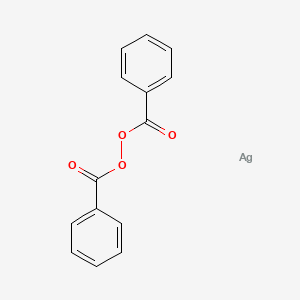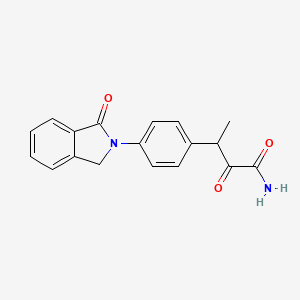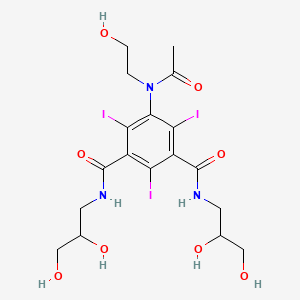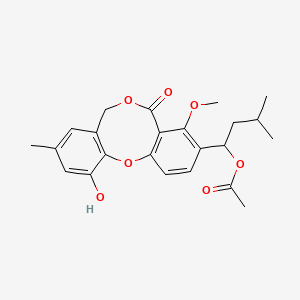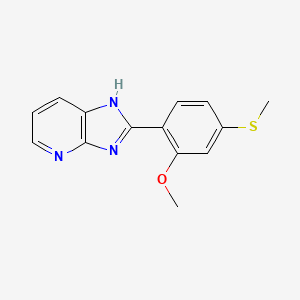
N-(2-Aminoethyl)-1-aziridineethanamine
Übersicht
Beschreibung
N-(2-Aminoethyl)-1-Aziridin-ethanamin: ist eine organische Verbindung, die zur Klasse der Aziridine gehört, dreigliedrigen, stickstoffhaltigen Heterocyclen. Diese Verbindung zeichnet sich durch das Vorhandensein eines Aziridinrings aus, der an eine Ethylamin-Kette gebunden ist. Sie ist für ihre Reaktivität aufgrund der gespannten Ringstruktur bekannt und damit ein wertvolles Zwischenprodukt in verschiedenen chemischen Reaktionen und Anwendungen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen:
Ethanolamin-Route: Ein übliches Verfahren beinhaltet die Reaktion von Ethanolamin mit Epichlorhydrin zur Bildung eines Zwischenprodukts, das dann mit Ammoniak behandelt wird, um N-(2-Aminoethyl)-1-Aziridin-ethanamin zu erhalten.
Aziridin-Bildung: Ein anderes Verfahren beinhaltet die Cyclisierung von N-(2-Chlorethyl)-ethylendiamin unter basischen Bedingungen, um den Aziridinring zu bilden. Diese Reaktion kann unter Verwendung von Natriumhydroxid in einem wässrigen Medium durchgeführt werden.
Industrielle Produktionsmethoden: Die industrielle Produktion beinhaltet oft die großtechnische Synthese der Verbindung über die Ethanolamin-Route aufgrund ihrer Kosteneffizienz und hohen Ausbeute. Der Prozess ist für die kontinuierliche Produktion optimiert und gewährleistet eine gleichbleibende Qualität und Reinheit des Endprodukts.
Chemische Reaktionsanalyse
Arten von Reaktionen:
Oxidation: N-(2-Aminoethyl)-1-Aziridin-ethanamin kann Oxidationsreaktionen eingehen, um verschiedene oxidierte Derivate zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Die Verbindung kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zu einfacheren Aminen reduziert werden.
Substitution: Aufgrund des Vorhandenseins des Aziridinrings kann es nukleophile Substitutionsreaktionen eingehen. Beispielsweise kann es mit Alkylhalogeniden reagieren, um N-Alkyl-Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden:
Oxidation: Oxidierte Amine und Aziridin-Derivate.
Reduktion: Primär- und Sekundäramine.
Substitution: N-alkylierte Aziridine.
Wissenschaftliche Forschungsanwendungen
Chemie: N-(2-Aminoethyl)-1-Aziridin-ethanamin wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet. Seine Reaktivität macht es geeignet, verschiedene funktionalisierte Verbindungen zu erzeugen.
Biologie: In der biologischen Forschung wird es verwendet, um die Wechselwirkungen von Aziridin-haltigen Verbindungen mit biologischen Molekülen zu untersuchen. Es dient als Modellverbindung, um das Verhalten von Aziridinen in biologischen Systemen zu verstehen.
Medizin: Die Verbindung hat potenzielle Anwendungen in der medizinischen Chemie, insbesondere bei der Entwicklung von Medikamenten, die auf bestimmte Enzyme oder Rezeptoren abzielen. Seine einzigartige Struktur ermöglicht die Entwicklung neuartiger Therapeutika.
Industrie: Im Industriesektor wird N-(2-Aminoethyl)-1-Aziridin-ethanamin bei der Produktion von Polymeren und Harzen verwendet. Es dient als Vernetzungsmittel und verbessert die mechanischen Eigenschaften der Endprodukte.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2-Aminoethyl)-1-aziridineethanamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form simpler amines using reducing agents like lithium aluminum hydride.
Substitution: Due to the presence of the aziridine ring, it can undergo nucleophilic substitution reactions. For example, it can react with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized amines and aziridine derivatives.
Reduction: Primary and secondary amines.
Substitution: N-alkylated aziridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Aminoethyl)-1-aziridineethanamine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for creating various functionalized compounds.
Biology: In biological research, it is used to study the interactions of aziridine-containing compounds with biological molecules. It serves as a model compound for understanding the behavior of aziridines in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its unique structure allows for the development of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a cross-linking agent, enhancing the mechanical properties of the final products.
Wirkmechanismus
Der Wirkungsmechanismus von N-(2-Aminoethyl)-1-Aziridin-ethanamin beinhaltet seine Wechselwirkung mit Nukleophilen aufgrund des gespannten Aziridinrings. Die Ringspannung macht es sehr reaktiv und ermöglicht die Bildung kovalenter Bindungen mit verschiedenen nukleophilen Stellen in biologischen Molekülen. Diese Reaktivität wird bei der Entwicklung von Enzyminhibitoren und anderen bioaktiven Verbindungen genutzt.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
N-(2-Aminoethyl)piperazin: Diese Verbindung hat eine ähnliche Ethylamin-Kette, enthält aber einen Piperazinring anstelle eines Aziridinrings.
N-(2-Aminoethyl)morpholin: Ähnlich in der Struktur, aber enthält einen Morpholinring.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilan: Enthält eine längere Kette und eine Silangruppe, wird in verschiedenen Anwendungen verwendet.
Einzigartigkeit: N-(2-Aminoethyl)-1-Aziridin-ethanamin ist aufgrund seines Aziridinrings einzigartig, der eine erhebliche Ringspannung und Reaktivität verleiht. Dies macht es reaktiver als seine Analoga und ermöglicht eine breitere Palette chemischer Umwandlungen und Anwendungen.
Eigenschaften
IUPAC Name |
N'-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3/c7-1-2-8-3-4-9-5-6-9/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNAQZHMIAKQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177990 | |
| Record name | Aziridine, 1-(2-((2-aminoethyl)amino)ethyl)- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. N-(2-Aminoethyl)-1-aziridineethanamine may inhibit ACE2, preventing these actions from occurring. N-(2-Aminoethyl)-1-aziridineethanamine binding to ACE2 may lead to a conformational change in ACE2, shifting the residues that would bind SARS-CoV S-glycoprotein, preventing viral attachment and entry. | |
| Record name | N-(2-Aminoethyl)-1-aziridineethanamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15643 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
23435-23-6 | |
| Record name | N-(2-Aminoethyl)-1-aziridineethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023435236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Aminoethyl)-1-aziridineethanamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15643 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(2-Aminoethyl)-1-aziridineethanamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aziridine, 1-(2-((2-aminoethyl)amino)ethyl)- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-AMINOETHYL)-1-AZIRIDINEETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K93WMR7E2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








